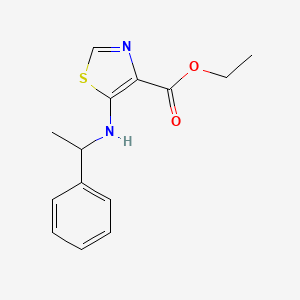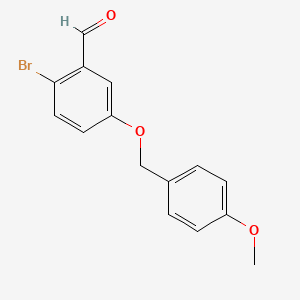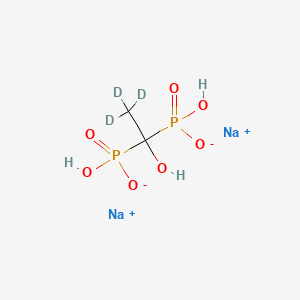
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl-ethylamino group attached to the thiazole ring, along with a carboxylic acid ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of thiazole derivatives with phenyl-ethylamine and ethyl chloroformate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The phenyl-ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The phenyl-ethylamino group can interact with various enzymes or receptors, modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid methyl ester
- 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid propyl ester
- 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid butyl ester
Uniqueness
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and bioavailability. Additionally, the phenyl-ethylamino group can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
ethyl 5-(1-phenylethylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-14(17)12-13(19-9-15-12)16-10(2)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3 |
Clé InChI |
DJNGZWPZXFMCLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=N1)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)



![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)






![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)

